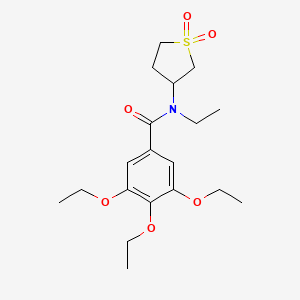

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide” is a complex organic molecule. It contains a tetrahydrothiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. The ring is substituted with a dioxido group, indicating the presence of two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups, including the tetrahydrothiophene ring, the dioxido group, the triethoxy group, and the ethylbenzamide group .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the ether groups might undergo reactions with strong acids, while the amide group might participate in reactions with bases or other nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide, also known as N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-ethylbenzamide:

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

This compound has been identified as a potent and selective activator of GIRK1/2 channels. GIRK channels play a crucial role in regulating neuronal excitability and heart rate. The activation of these channels can be beneficial in treating conditions such as epilepsy, pain, and cardiac arrhythmias .

Antimicrobial Activity

Research has shown that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide exhibit significant antimicrobial properties. These compounds have been tested against various pathogenic bacteria and fungi, demonstrating potential as novel antimicrobial agents . This application is particularly important in the context of rising antibiotic resistance.

Antifungal Properties

In addition to its antibacterial activity, this compound has shown promise as an antifungal agent. It has been effective against several strains of fungi, including those responsible for serious infections in immunocompromised individuals . This makes it a valuable candidate for developing new antifungal medications.

Cancer Research

The compound’s structure suggests potential applications in cancer research. Sulfone-containing compounds are often explored for their anticancer properties due to their ability to interfere with cellular processes in cancer cells. This compound could be investigated for its efficacy in inhibiting cancer cell growth and proliferation.

Neuroprotective Effects

Given its role in modulating potassium channels, this compound may have neuroprotective effects. Potassium channel modulators are being studied for their potential to protect neurons from damage in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This compound could contribute to the development of new neuroprotective therapies.

Anti-inflammatory Applications

Compounds with similar structures have been studied for their anti-inflammatory properties. By modulating specific signaling pathways, these compounds can reduce inflammation, making them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Cardiovascular Research

The activation of GIRK channels by this compound also suggests potential applications in cardiovascular research. GIRK channels are involved in regulating heart rate and rhythm, and their modulation can be beneficial in treating arrhythmias and other cardiovascular conditions .

Drug Metabolism and Pharmacokinetics

The compound’s stability and metabolic profile make it a valuable tool in drug metabolism and pharmacokinetics studies. Understanding how this compound is metabolized and its pharmacokinetic properties can aid in the design of new drugs with improved efficacy and safety profiles .

These applications highlight the diverse potential of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide in various fields of scientific research. Each application offers unique opportunities for further exploration and development.

RSC Medicinal Chemistry Molecules EVT Chem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability . This can have various molecular and cellular effects depending on the specific physiological process involved.

Future Directions

properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxy-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO6S/c1-5-20(15-9-10-27(22,23)13-15)19(21)14-11-16(24-6-2)18(26-8-4)17(12-14)25-7-3/h11-12,15H,5-10,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIGXXDDSWNLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515880.png)

![(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-3-[(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carbonyl]oxy-2,12-dihydroxy-4-(hydroxymethyl)-6a,6b,11,12,14b-pentamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2515885.png)

![2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2515886.png)

![N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2515889.png)

![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2515900.png)

![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515901.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)